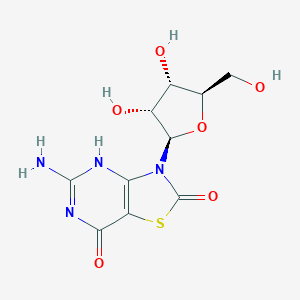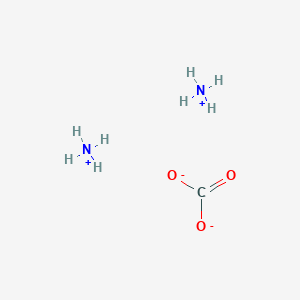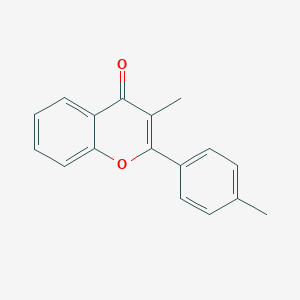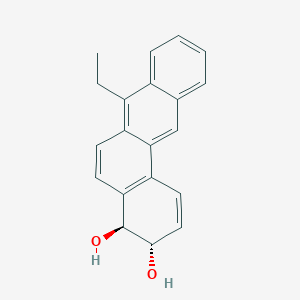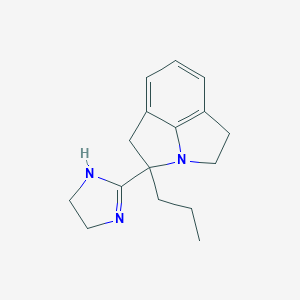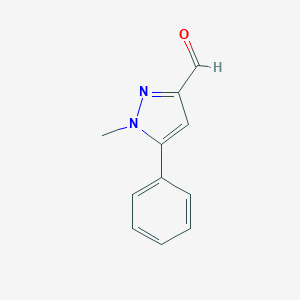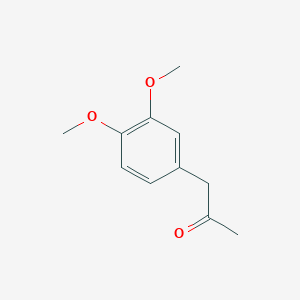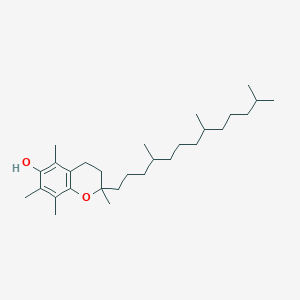![molecular formula C16H23BrN2O4 B057084 3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea CAS No. 85045-98-3](/img/structure/B57084.png)
3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea is a complex organic compound. Its study is pertinent to fields like synthetic chemistry and pharmaceutical research.
Synthesis Analysis
The synthesis of similar complex organic molecules often involves multi-step reactions. For example, the synthesis of conformationally-restricted 1,3-dioxanes with a phenyl moiety demonstrates a complex process involving steps like acid-catalyzed intramolecular transacetalization and cyclization (Asare-Nkansah & Wünsch, 2016). Similar complexity is likely in synthesizing 3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, as seen in the study of 2-(3-Bromo-4-methoxyphenyl)acetic acid, where the molecular structure was extensively analyzed (Guzei et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of similar molecules can involve various reactions. For instance, 4-Bromomethylidene-2-imino(phenylimino, acetylimino)-1,3-thiazolidine hydrobromides were synthesized through reactions involving thiourea and 1,3-dibromopropyne (Elokhina et al., 2008). This indicates a range of possible chemical reactions for 3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea.
科学的研究の応用
Chemical Analysis and Method Development
3-(3-acetyl-4-hydroxyphenyl)-1,1-diethylurea, an intermediate of the beta-adrenergic blocker celiprolol, has been analyzed using high-performance liquid chromatography. This method is specific and accurate for detecting this compound and its impurities in bulk form, aiding in quality control and pharmaceutical research (Difeo & Shuster, 1991).
Synthesis of Beta-Blockers
The compound has been utilized in the synthesis of beta-blockers like atenolol. Enantiomers of related compounds have been synthesized with high enantiomeric excess, highlighting its role in creating cardioselective beta-blockers (Lund, Bøckmann, & Jacobsen, 2016).
Development of New Heterocyclic Compounds
The compound, through various transformations and reactions, has been used to synthesize new heterocyclic compounds. These compounds have shown significant antifungal activity, contributing to the development of new antifungal agents (Kamble, Latthe, & Badami, 2007).
Study of Antiproliferative Activity
Derivatives of this compound have been studied for their antiproliferative activity against human cervical cancer cells. These studies are crucial in cancer research for developing new therapeutic agents (Shi et al., 2011).
Structural Analysis
The crystal structure and nuclear magnetic resonance (NMR) spectra of celiprolol, which includes this compound as an integral part, have been reported. This structural analysis aids in the understanding of the molecular configuration and properties of such pharmaceutical compounds (Kumar, Strohbeck, & Ammon, 1992).
Synthesis of Other Chemical Compounds
This compound is also involved in the synthesis of various other chemical entities, contributing to the development of new chemicals with potential applications in different fields, like antimicrobial agents (Fattah, Allah, & Soliman, 2010).
特性
IUPAC Name |
3-[3-acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O4/c1-4-19(5-2)16(22)18-12-6-7-15(14(8-12)11(3)20)23-10-13(21)9-17/h6-8,13,21H,4-5,9-10H2,1-3H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVQKIDNDABIDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CBr)O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide](/img/structure/B57002.png)
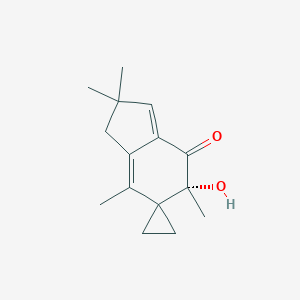
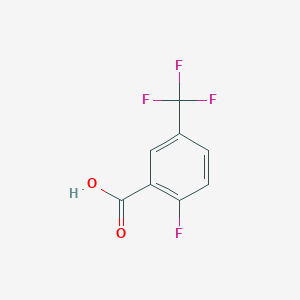
![Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B57012.png)
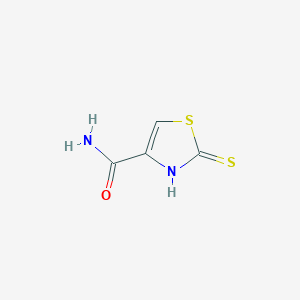
![methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate](/img/structure/B57015.png)
